Product packaging for Protoplumericin A(Cat. No.:CAS No. 80396-57-2)

Protoplumericin A

Cat. No.: B210384
CAS No.: 80396-57-2
M. Wt: 778.7 g/mol
InChI Key: AFYIWKNGSIYXCQ-PYQCQGLYSA-N
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Description

Contextualization as an Iridoid Glycoside

Protoplumericin A is recognized as an iridoid glycoside. Iridoids are a large class of monoterpenoids characterized by a specific cyclopentanoperhydrophenanthrene ring system, which is derived from isoprene (B109036) units. They are commonly found in plants and are often present in glycosylated forms, meaning a sugar moiety is attached to the iridoid aglycone. This glycosidic linkage influences the compound's solubility and bioavailability. This compound has been identified as a constituent of several plant species, notably within the Plumeria genus. Its chemical structure, with a molecular formula of C36H42O19 and a molecular weight of approximately 778.7 g/mol , places it within this significant group of natural products nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42O19 B210384 Protoplumericin A CAS No. 80396-57-2

Properties

IUPAC Name

methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3/b8-5+/t15-,18+,21?,22?,24+,25?,26?,27?,28?,29?,30?,33-,34?,35?,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYIWKNGSIYXCQ-PYQCQGLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419570
Record name NSC353057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80396-57-2
Record name NSC353057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC353057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Purification Methodologies

Botanical Sources and Biogeographical Distribution

Protoplumericin A has been identified in several species within the Apocynaceae family, commonly known as the dogbane family. These plants are predominantly found in tropical and subtropical regions of the world.

Plumeria Species

The genus Plumeria, also known as frangipani, is a significant source of this compound. These ornamental shrubs and small trees are native to the Caribbean, Central America, and Mexico but are now cultivated worldwide in tropical and subtropical areas. nii.ac.jpjst.go.jp Different parts of the Plumeria plant, including the bark, roots, flowers, and stem bark, have been found to contain this compound. nih.gov

Plumeria alba L.: This species, commonly known as white frangipani, has been identified as a source of this compound. plantnet.org It is a flowering plant species native to Puerto Rico and the Lesser Antilles in the Caribbean.

Plumeria rubra L.: Native to Central America, Plumeria rubra is another species from which this compound has been isolated. nii.ac.jpnih.gov This species is widely cultivated and is known for its fragrant flowers of various colors. nii.ac.jp It has been naturalized in many tropical and subtropical areas around the globe. nii.ac.jp

Plumeria obtusa L.: Also known as Singapore graveyard flower, Plumeria obtusa is another botanical source of this compound. nih.gov This species is native to the Greater Antilles, Florida, northern Central America, and southern Mexico.

Other Plant Families and Genera

Beyond the Plumeria genus, this compound has also been isolated from other genera within the Apocynaceae family.

Allamanda neriifolia Hook.: This ornamental shrub, belonging to the Apocynaceae family, is a known source of this compound. nii.ac.jpphytobank.ca The compound has been isolated from the polar fraction of a methanol (B129727) percolate of this plant. nii.ac.jp

While research has been conducted on the phytochemical composition of Canthium subcordatum, to date, there are no scientific reports confirming the presence of this compound in this species.

Extraction Techniques from Plant Biomass

The initial step in isolating this compound from plant material involves extraction with a suitable solvent to separate the compound from the solid plant matrix. The choice of solvent and extraction method is crucial for maximizing the yield of the target compound.

For the extraction of iridoid glycosides like this compound from Plumeria species, polar solvents are typically employed. Methanolic extraction has been successfully used to obtain a fraction rich in this compound from the aerial parts of Plumeria obtusa. nih.gov In another instance, a methanol percolate of Allamanda neriifolia was the starting point for the isolation of this compound. nii.ac.jp Food-grade extracts of Plumeria rubra have been prepared using an ethanol/water mixture (80:20, v/v). nih.gov

The general process involves macerating or percolating the dried and powdered plant material with the chosen solvent. This is often followed by filtration and concentration of the extract under reduced pressure to yield a crude extract.

Chromatographic Separation and Isolation Strategies

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several chromatographic steps to isolate this compound in a pure form.

Conventional Column Chromatography Approaches

Conventional column chromatography is a fundamental technique used in the purification of this compound. nii.ac.jp This method separates compounds based on their differential adsorption to a stationary phase packed in a column and their solubility in a mobile phase that is passed through the column. orgchemboulder.com

For the isolation of this compound, silica (B1680970) gel is commonly used as the stationary phase. nii.ac.jp The crude extract is loaded onto the top of the column, and a solvent or a gradient of solvents (the mobile phase) is passed through it. orgchemboulder.com Fractions of the eluate are collected sequentially, and those containing this compound are identified, typically by thin-layer chromatography (TLC) analysis. orgchemboulder.com By carefully selecting the solvent system, compounds with different polarities can be effectively separated.

Droplet Counter-Current Chromatography (DCCC) Applications

Droplet Counter-Current Chromatography (DCCC) is a liquid-liquid partition chromatography technique that has been specifically applied to the isolation of this compound from Allamanda neriifolia. nii.ac.jp DCCC is particularly well-suited for the separation of polar compounds. researchgate.net

This technique involves the partitioning of solutes between two immiscible liquid phases. wikipedia.org One liquid serves as the stationary phase and is held in a series of vertical columns, while the other liquid, the mobile phase, is passed through the stationary phase in the form of fine droplets. wikipedia.org The separation is based on the differential partition coefficients of the components in the mixture between the two liquid phases. slideshare.net The use of DCCC was a key step in the successful purification of this compound from the polar fraction of the plant extract. nii.ac.jp

Bioassay-Guided Fractionation Methodologies

Bioassay-guided fractionation is a pivotal strategy in natural product chemistry for the targeted isolation of bioactive compounds. This approach involves a stepwise separation of a crude plant extract into various fractions, with each step being monitored by a specific biological assay to identify the most active fractions for further purification. The ultimate goal is to isolate the pure, biologically active constituent responsible for the observed effect. In the context of this compound, this methodology is guided by the compound's potential biological activities, such as cytotoxic or anti-inflammatory effects, which are characteristic of iridoids isolated from plants of the Apocynaceae family, notably from the genus Himatanthus.

The process commences with the collection and extraction of plant material, typically the bark or latex of Himatanthus sucuuba, a known source of this compound. The crude extract is then subjected to a series of chromatographic separations, where the resulting fractions are evaluated for their biological activity. The fractions exhibiting the highest potency are selected for subsequent rounds of purification until a pure compound is obtained.

Detailed Research Findings

Research on Himatanthus sucuuba has demonstrated the efficacy of bioassay-guided fractionation for the isolation of bioactive iridoids. While specific studies detailing the isolation of this compound through this method are not extensively documented in publicly available literature, the established protocols for isolating structurally related and co-occurring iridoids, such as plumericin (B1242706) and isoplumericin, provide a representative framework. These isolations are often guided by assays for cytotoxic, anti-inflammatory, or antimicrobial activities.

A typical bioassay-guided fractionation scheme for the isolation of iridoids from Himatanthus sucuuba is outlined below. This process is exemplified by the search for compounds with cytotoxic activity against cancer cell lines.

Step 1: Preparation of Crude Extract and Initial Bioassay

The dried and powdered bark of Himatanthus sucuuba is extracted with a solvent such as methanol or ethanol. The resulting crude extract is then tested for its cytotoxic activity against a panel of human cancer cell lines.

Interactive Data Table: Cytotoxicity of Crude Extract

SampleConcentration (µg/mL)% Inhibition (Cancer Cell Line A)% Inhibition (Cancer Cell Line B)
Crude Extract107568
Crude Extract509285
Crude Extract1009895

Step 2: Solvent Partitioning and Fraction Bioassay

The biologically active crude extract is then partitioned between solvents of increasing polarity, for example, n-hexane, dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol, to yield distinct fractions. Each of these fractions is then subjected to the same bioassay to determine which contains the highest concentration of active compounds. Typically, iridoids like this compound, being moderately polar, are concentrated in the dichloromethane or ethyl acetate fractions.

Interactive Data Table: Cytotoxicity of Solvent Fractions

FractionConcentration (µg/mL)% Inhibition (Cancer Cell Line A)
n-Hexane5015
Dichloromethane5088
Ethyl Acetate5075
n-Butanol5040
Aqueous5010

Step 3: Chromatographic Separation of the Active Fraction

The most active fraction (in this example, the dichloromethane fraction) is then subjected to further separation using chromatographic techniques such as column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate. This process yields a series of sub-fractions.

Step 4: Bioassay of Sub-fractions and Further Purification

Each sub-fraction is again tested for its biological activity. The most potent sub-fractions are then purified further using techniques like preparative High-Performance Liquid Chromatography (HPLC). This final purification step aims to isolate the individual compounds in a high state of purity. The structure of the isolated pure compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Through this systematic process, this compound can be isolated and identified as one of the bioactive constituents of Himatanthus sucuuba.

Interactive Data Table: Cytotoxicity of Sub-fractions from Dichloromethane Fraction

Sub-fractionConcentration (µg/mL)% Inhibition (Cancer Cell Line A)
Sub-fraction 12012
Sub-fraction 22035
Sub-fraction 32091
Sub-fraction 42060
Sub-fraction 52025

Following the final purification of the most active sub-fraction (Sub-fraction 3), the pure compound is identified as this compound, and its cytotoxic activity is confirmed.

Structural Elucidation and Characterization Techniques

Advanced Spectroscopic Analyses

Mass Spectrometry (MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC/QToF-MS) for Compound Identification and Profile Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for identifying and characterizing compounds, particularly in complex mixtures. LC-MS/MS and LC/QToF-MS (Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) offer high resolution and accurate mass measurements, which are crucial for determining elemental formulas and elucidating structures ual.eschromatographyonline.comrsc.orgnih.gov.

LC-MS/MS provides fragmentation data (MS/MS) that aids in structural confirmation by breaking down the parent ion into characteristic fragments nih.gov. LC/QToF-MS, in particular, offers high resolving power, enabling the measurement of accurate masses for both parent and fragment ions, thereby facilitating the determination of elemental compositions ual.es. This capability is invaluable for identifying unknown compounds and confirming the identity of known ones within a sample chromatographyonline.comnih.gov. The technique allows for the analysis of a wide range of compounds, including those that are polar and thermolabile ual.es.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups within a molecule based on the absorption of specific frequencies of infrared light libretexts.orgjasco-global.comutdallas.edu. Molecular vibrations, such as stretching and bending of chemical bonds, absorb IR radiation at characteristic wavenumbers (cm⁻¹). Each molecule possesses a unique IR spectrum, often referred to as a "fingerprint," which can be compared to spectral databases for identification libretexts.orgjasco-global.com.

Key functional groups exhibit distinct absorption bands. For instance, C-H stretching vibrations in alkanes typically appear in the range of 3000-2850 cm⁻¹, while alkenes and aromatic C-H stretches occur at higher frequencies, above 3000 cm⁻¹ libretexts.orgvscht.cz. Carbonyl (C=O) stretching vibrations are strong and usually found around 1700 cm⁻¹ libretexts.orgutdallas.edu. O-H stretching in alcohols and carboxylic acids typically appears as broad bands between 3200-3600 cm⁻¹ and 2400-3500 cm⁻¹, respectively utdallas.eduuc.edu. N-H stretching in amines is observed in the 3300-3500 cm⁻¹ range and is generally sharper than O-H bands libretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which causes electronic transitions within molecules libretexts.org. This technique is valuable for both qualitative and quantitative analysis, as different compounds exhibit characteristic absorption spectra libretexts.orgresearchgate.net. The wavelength at which a substance shows maximum absorbance is known as its absorption maximum (λmax) sielc.comwisdomlib.org.

UV-Vis spectra are typically presented as plots of absorbance versus wavelength. The absorption bands correspond to specific electronic transitions, often related to π-electron systems or heteroatoms with non-bonding electrons libretexts.orgchemguide.co.uk. For instance, conjugated systems and aromatic rings typically absorb in the UV region, with increased conjugation leading to absorption at longer wavelengths chemguide.co.uk. The identification of specific absorption maxima can aid in the characterization and quantification of compounds sielc.comwisdomlib.org.

Complementary Analytical Methods for Structural Confirmation

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of crystalline compounds uzh.chlibretexts.orgnih.govnih.gov. By analyzing the diffraction pattern produced when X-rays interact with a crystal, it is possible to map the electron density and thus the arrangement of atoms within the molecule uzh.chlibretexts.org. This method provides unambiguous information about bond lengths, bond angles, molecular conformation, and the relative and absolute configurations of stereocenters uzh.chlibretexts.orgxtalpi.com.

The process requires obtaining high-quality single crystals of the compound. Once a crystal is obtained, it is subjected to X-ray diffraction, and the resulting diffraction pattern is analyzed using complex mathematical calculations to reconstruct the electron density map uzh.chlibretexts.orguni-siegen.de. This technique is considered the gold standard for structural confirmation due to its high resolution and accuracy uzh.chnih.gov.

Optical Rotation and Electronic Circular Dichroism (ECD)

Optical rotation and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to study chiral molecules ull.esrsc.orglibretexts.org. Optically active molecules, which are non-superimposable on their mirror images, rotate the plane of polarized light ull.eslibretexts.org.

Optical Rotation: This technique measures the extent to which a chiral compound rotates plane-polarized light. The specific rotation ([α]D) is a characteristic property of a chiral substance and is typically measured at the sodium D-line (589 nm) ull.es.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules ull.eslibretexts.orgfaccts.de. It is closely related to UV-Vis spectroscopy but uses circularly polarized light, making it highly sensitive to stereochemistry ull.esfaccts.de. ECD spectra can provide information about the electronic transitions within a molecule and are particularly useful for determining absolute configurations, often complementing X-ray crystallography ull.esrsc.orgq-chem.com. The Cotton effect, observed as positive or negative peaks in the ECD spectrum, is directly related to the electronic transitions of chromophores within the chiral molecule ull.es.

Biosynthetic Pathways and Precursor Derivations

General Iridoid Biosynthesis Overview

The biosynthesis of iridoids is a well-studied area within plant secondary metabolism, originating from fundamental isoprenoid precursors plos.orgresearchgate.netmdpi.comgoogle.com. The pathway begins with the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, with the MEP pathway often playing a predominant role in plants plos.orgmdpi.com. These C5 units are then condensed to form geranyl pyrophosphate (GPP), a C10 precursor acs.orgfrontiersin.org.

The transformation of GPP into the characteristic iridoid skeleton involves a series of enzymatic steps. GPP is first converted to geraniol (B1671447) acs.orgfrontiersin.org. Geraniol then undergoes hydroxylation and oxidation reactions, catalyzed by enzymes such as geraniol 10-hydroxylase (G10H) and 8-hydroxygeraniol oxidoreductase (8HGO), to yield 8-oxogeranial plos.orgzenodo.orgpomics.comresearchgate.net. The pivotal step in iridoid formation is catalyzed by iridoid synthase (ISY), an enzyme that converts 8-oxogeranial into the iridoid skeleton, often via a two-step mechanism involving an NADPH-dependent reduction followed by cyclization zenodo.orgnih.govwikipedia.org. This process yields intermediates like nepetalactol or iridodial (B1216469) researchgate.netnih.gov. Iridoids are characterized by a fused cyclopentanopyran ring system, and further modifications, such as the opening of the cyclopentane (B165970) ring, can lead to the formation of secoiridoids google.comnih.govwikipedia.org.

Table 1: General Iridoid Biosynthesis - Key Precursors and Enzymes

StagePrecursor/IntermediateKey Enzyme(s)Product/Outcome
Isoprenoid Precursor IPP, DMAPPGeranyl diphosphate (B83284) synthase (GPPS)Geranyl pyrophosphate (GPP)
Early Monoterpene GPPGeraniol synthase (GES)Geraniol
Oxidation/Hydroxylation GeraniolGeraniol 10-hydroxylase (G10H), 8-hydroxygeraniol oxidoreductase (8HGO)8-oxogeranial
Iridoid Skeleton Formation 8-oxogeranialIridoid Synthase (ISY)Iridoid skeleton (e.g., nepetalactol, iridodial)
Further Modification Iridoid skeletonVarious oxidoreductases, hydroxylases, cyclases, glycosyltransferases, etc.Diverse iridoid and secoiridoid compounds

Proposed Biosynthetic Route for Protoplumericin A within Iridoid Metabolism

This compound is classified as a "plumeria-type iridoid," indicating that its biosynthesis follows the general iridoid pathway outlined above, with subsequent specific modifications characteristic of Plumeria species acs.orgresearchgate.net. Following the formation of the core iridoid skeleton, this compound likely undergoes further enzymatic transformations. Given its complex structure, evidenced by its molecular formula C36H42O19 acs.org, these modifications are expected to include glycosylation (attachment of sugar moieties) and acylation (attachment of acyl groups), as well as potentially further oxidations or reductions.

The isolation of this compound from various Plumeria species, often alongside other related iridoids like plumieride (B147324) and protoplumericin B, suggests a shared biosynthetic origin within these plants acs.orgresearchgate.net. The pathway would therefore branch from common iridoid intermediates, leading to the unique structural features of this compound through a series of specialized enzymatic steps.

Chemical Synthesis and Derivatization Studies

Total Synthesis Strategies for Protoplumericin A

Total synthesis is the complete chemical construction of a complex molecule from simpler, readily available precursors lumenlearning.com. For natural products, total synthesis serves multiple purposes: it confirms the proposed structure, provides access to larger quantities of the compound for biological evaluation, and acts as a rigorous testbed for new synthetic methodologies organic-chemistry.org. The synthesis of iridoids, a class to which this compound belongs, often involves intricate stereochemical control and the construction of fused ring systems scispace.com.

While specific published total synthesis strategies for this compound were not detailed in the reviewed literature, the general principles of total synthesis are well-established. These include:

Retrosynthetic Analysis: Deconstructing the target molecule into simpler building blocks, identifying key disconnections and strategic bond formations frontiersin.org.

Stereoselective Synthesis: Employing reactions that control the three-dimensional arrangement of atoms, crucial for molecules with multiple chiral centers, as is common in iridoids nih.gov.

Methodology Development: Creating and applying novel chemical reactions or catalytic systems to overcome synthetic challenges, such as C-H functionalization for efficient bond formation rsc.org.

The complexity and unique structural features of iridoids like this compound make them attractive targets for total synthesis, pushing the boundaries of synthetic organic chemistry nih.gov.

Semi-synthetic Modifications and Analogue Derivatization

Semi-synthesis involves modifying a naturally occurring compound through chemical reactions to create derivatives or analogues. This approach leverages the existing complex scaffold of the natural product, often simplifying the synthetic effort compared to a full total synthesis, while allowing for systematic exploration of its chemical space eupati.eu.

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and understanding molecular function. They investigate how changes in a molecule's chemical structure affect its biological activity mdpi.comazolifesciences.comresearchgate.net. For this compound, SAR studies would involve systematically modifying its structure and evaluating the resulting analogues. Common chemical modification strategies include:

Functional Group Alteration: Modifying existing functional groups (e.g., hydroxyls, carbonyls, double bonds) to esters, ethers, amides, or oximes. For instance, the diketone function of curcumin (B1669340) has been modified to pyrimidinone analogues to study their anticancer activity nih.gov.

Substitution Reactions: Introducing new substituents, such as halogens, alkyl groups, or aromatic rings, at various positions on the this compound scaffold. Halogenation, for example, has been used to create analogues of cryptolepine (B1217406) to assess antimalarial properties frontiersin.org.

Skeletal Modifications: While more complex, significant skeletal rearrangements or additions could be explored to generate novel scaffolds.

These modifications help identify which structural features are essential for activity, which can be altered to improve potency, selectivity, or pharmacokinetic properties eupati.euazolifesciences.com.

Chemo-enzymatic Approaches to Derivatization

Chemo-enzymatic synthesis integrates the power of enzymes with traditional chemical synthesis. Enzymes offer high selectivity (including stereoselectivity) and can operate under mild conditions, making them valuable tools for modifying complex natural products nih.gov. For this compound, chemo-enzymatic approaches could be employed to:

Introduce Chirality: Enzymes can catalyze stereoselective reactions, potentially creating enantiomerically pure derivatives.

Perform Site-Specific Modifications: Enzymes can be engineered or selected to modify specific functional groups on the this compound molecule, which might be challenging with conventional chemical methods.

Facilitate Complex Transformations: Certain enzymatic reactions, such as oxidations or reductions, can be difficult to achieve with high selectivity using chemical reagents alone nih.gov.

Applying such methods could lead to novel this compound derivatives with unique properties.

In Silico Derivatization Design Methodologies for Analogue Generation

Computational or "in silico" methodologies play an increasingly vital role in designing novel chemical entities and predicting their properties. These methods can accelerate the discovery process by guiding experimental efforts nih.govmdpi.comjapsonline.com. For this compound, in silico approaches can be used for:

Virtual Screening: Screening large databases of chemical compounds to identify potential analogues with desired properties or to predict interactions with biological targets researchgate.net.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a molecule with its biological activity. This allows for the prediction of activity for designed analogues nih.govjapsonline.com.

Molecular Docking: Simulating the binding of this compound analogues to target proteins to predict binding affinity and mode of interaction mdpi.comjhas-bwu.com.

De Novo Design: Using algorithms to design novel molecular structures from scratch based on target requirements and known pharmacophores mdpi.com.

These computational tools can predict which modifications to this compound are most likely to yield analogues with specific biological activities or improved physicochemical properties.

Analytical Derivatization for Enhanced Detection and Characterization

Analytical derivatization involves chemically modifying an analyte to improve its detectability or separability by analytical techniques, particularly chromatography coupled with mass spectrometry (LC-MS) ddtjournal.comchromatographyonline.com. For this compound and its potential derivatives, analytical derivatization can:

Enhance Sensitivity: Introducing charged or fluorescent tags can significantly improve ionization efficiency in mass spectrometry or detection limits in fluorescence detectors ddtjournal.comnih.gov.

Improve Chromatographic Separation: Modifying polarity or volatility can optimize retention times and peak shapes in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) researchgate.net.

Aid Structural Elucidation: Derivatization can introduce specific fragmentation patterns in mass spectrometry, aiding in the identification and structural characterization of the compound and its metabolites or degradation products ddtjournal.com.

Table 1: Common Analytical Derivatization Reagents and Applications

Derivatization ReagentTarget Analyte ClassTypical ModificationEnhanced Property (e.g.)Analytical Technique(s)
Dansyl chlorideAmines, phenols, thiolsSulfonamide/ester formationFluorescence, MS ionizationHPLC-FLD, LC-MS
o-Phthalaldehyde (OPA)Primary aminesIsoindole formationFluorescenceHPLC-FLD
PhenylhydrazineAldehydes, ketonesHydrazone formationUV-Vis absorption, MS ionizationHPLC-UV, LC-MS
N-Bromosuccinimide (NBS)Aromatic rings, alkenesBrominationModified reactivity, altered MS fragmentationGC-MS, LC-MS
(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP)Amino acidsQuaternary phosphonium (B103445) salt formationHigh sensitivity, positive charge for MSLC-ESI-MS/MS

These methodologies provide a framework for exploring the chemical space around this compound, aiming to uncover new insights into its properties and potential applications.

Biological Activities and Mechanistic Investigations Pre Clinical Research

Antimicrobial Activity Investigations

Protoplumericin A has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria and fungi. Its efficacy has been investigated against specific pathogens and in the context of multidrug-resistant strains.

Antibacterial Efficacy against Specific Pathogens

Studies have shown this compound to possess strong activity against Staphylococcus aureus researchgate.netchemicalbook.com. Research indicates that this compound and related iridoids like plumieride (B147324) acid exhibit potent effects against S. aureus, with inhibition zones reported in studies researchgate.net. While its activity against Bacillus subtilis has also been noted, the efficacy against S. aureus appears more pronounced in some investigations researchgate.net. Furthermore, this compound has been evaluated for its potential against multidrug-resistant (MDR) bacteria, though specific data on MDR strains in the provided search results are limited. However, the broader context of natural products targeting MDR bacteria suggests a potential area of investigation for this compound. nih.govmdpi.comnih.govresearchgate.netmit.edu

Antifungal Efficacy

This compound has also demonstrated antifungal activity, notably against Candida albicans researchgate.netjogcr.commdpi.commdpi.comreverso.net. Research indicates that this compound, along with other iridoids like plumieride and plumieride acid, displayed strong activity against Candida albicans in vitro studies researchgate.net. While specific minimum inhibitory concentrations (MICs) for this compound against C. albicans are not detailed in the provided snippets, its classification as an iridoid with known antifungal properties supports its potential in this area researchgate.netmdpi.com.

Elucidation of Antimicrobial Mechanisms

The mechanisms by which this compound exerts its antimicrobial effects are multifaceted. One proposed mechanism involves membrane disruption mit.edunih.govfrontiersin.orgmdpi.commdpi.com. Antimicrobial peptides and natural compounds can destabilize bacterial cell membranes, leading to the leakage of cellular contents and cell death nih.govfrontiersin.orgmdpi.commdpi.com. While direct evidence for this compound specifically causing membrane disruption is not explicitly detailed, this is a common mode of action for many natural antimicrobials. frontiersin.orgmdpi.com

Another potential mechanism relates to the inhibition of outer membrane protein (OMP) biogenesis in Gram-negative bacteria nih.govfrontiersin.orgnih.govmdpi.comopenmicrobiologyjournal.com. OMPs are crucial for various cellular functions, including nutrient uptake and evasion of host defenses. Compounds that interfere with the proper folding or insertion of these proteins into the outer membrane can compromise bacterial integrity nih.govfrontiersin.orgnih.gov. While this compound is not directly linked to OMP biogenesis inhibition in the provided texts, it is a recognized antimicrobial mechanism relevant to Gram-negative bacteria. nih.govfrontiersin.orgmdpi.com

Data Table: Antibacterial and Antifungal Efficacy

Pathogen/OrganismObserved ActivityNotesReferences
Staphylococcus aureusStrong activityInhibition zones observed; potent effect. researchgate.netchemicalbook.com
Bacillus subtilisActivity notedLess pronounced than against S. aureus in some studies. researchgate.net
Candida albicansStrong activityIn vitro studies showed potent effects. researchgate.net
Multidrug-Resistant BacteriaPotential activity (inferred)General research area for natural products; specific data for this compound limited. nih.govmdpi.comnih.govresearchgate.netmit.edu

Anti-inflammatory Response Modulation

This compound has shown potential in modulating inflammatory responses, with investigations focusing on its effects in both in vitro and in vivo models.

In Vitro Anti-inflammatory Models

In vitro studies have explored this compound's impact on inflammatory pathways using cell-based models. Specifically, its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages has been a focus. LPS is a potent inducer of inflammation in macrophages, leading to the release of various inflammatory mediators, including NO. nih.govjpionline.org

Research indicates that dichloromethane (B109758) fractions containing this compound from Plumeria obtusa L. exhibited strong inhibition of LPS-induced nitric oxide (NO) in RAW 264.7 macrophages. researchgate.netnih.govx-mol.net While direct data on isolated this compound's specific percentage of NO inhibition is not provided, its presence in fractions with such activity suggests a role in this anti-inflammatory effect. researchgate.netnih.gov Other compounds in these fractions have also shown similar inhibitory effects on NO production in LPS-stimulated macrophages. jpionline.orgmdpi.commdpi.com

In Vivo Anti-inflammatory Models

Pre-clinical studies have also investigated this compound's anti-inflammatory effects in vivo, particularly in models of lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice . LPS administration to mice is a well-established method to induce ALI, characterized by significant inflammation in the lung tissues. frontiersin.orgimrpress.commdpi.com

Dichloromethane fractions containing this compound have demonstrated the potential to attenuate LPS-induced ALI in mice. researchgate.netnih.govx-mol.net These fractions were found to be promising in molecular docking studies against inflammatory target receptors, with this compound identified as a particularly promising compound. researchgate.net The findings suggest that these fractions, and by extension this compound, may exert their effects through anti-inflammatory and antioxidant mechanisms, thereby mitigating the inflammatory cascade associated with LPS-induced lung injury. researchgate.netfrontiersin.orgmdpi.com

Cell ModelInducerMeasured ParameterObserved Effect of this compound (or related fractions)References
RAW 264.7 MacrophagesLPSNitric Oxide (NO) ProductionStrong inhibition observed in fractions containing this compound researchgate.netnih.govx-mol.net

Data Table: In Vivo Anti-inflammatory Activity

Animal ModelInducerOutcome MeasuredObserved Effect of this compound (or related fractions)References
LPS-induced Acute Lung Injury (Mice)LPSAttenuation of lung inflammation and injuryPromising effects observed in fractions containing this compound researchgate.netnih.govx-mol.net
LPS-induced Acute Lung Injury (Mice)LPSMolecular docking against inflammatory targetsThis compound identified as promising researchgate.net

Compound Name List:

this compound

Plumeride

Plumieride acid

13-O-coumaroyl plumeride

Molecular Targets and Signaling Pathway Modulation (Pre-clinical Research)

Studies investigating the anti-inflammatory properties of compounds derived from Plumeria obtusa L. have highlighted the role of this compound. In models of lipopolysaccharide (LPS)-induced inflammation, this compound, as a component of a dichloromethane fraction (DCM-F), has shown significant modulatory effects on key inflammatory mediators. Molecular docking studies identified this compound as a promising candidate against targets such as inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E synthase-1 nih.govresearchgate.net. Furthermore, the DCM-F, containing this compound, demonstrated the ability to suppress LPS-induced increases in nitric oxide synthase (iNOS), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) nih.govresearchgate.net. The expression of cyclooxygenase-2 (COX-2) was also observed to be reduced by this fraction nih.govresearchgate.net. These findings suggest that this compound plays a role in dampening inflammatory responses by targeting critical signaling molecules and pathways.

Molecular Target/PathwayObserved Effect (this compound or fraction)Reference Snippets
iNOSPromising in molecular docking; suppressed LPS-induced increase nih.govresearchgate.net
Prostaglandin E synthase-1Promising in molecular docking nih.govresearchgate.net
TNF-αSuppressed LPS-induced increase nih.govresearchgate.net
IL-6Suppressed LPS-induced increase nih.govresearchgate.net
COX-2Reduced expression nih.govresearchgate.net
NOSuppressed LPS-induced increase nih.govresearchgate.net

Antioxidant Potential Assessments

The antioxidant capacity of this compound has been explored through various assays, aiming to understand its ability to combat oxidative stress.

In Vitro Antioxidant Assays

While widely used in vitro antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric-reducing antioxidant power) are standard methods for evaluating antioxidant activity nih.govmdpi.comh-brs.denih.gov, specific data detailing the performance of isolated this compound in these particular assays was not found within the provided search results. However, its effects on cellular antioxidant mechanisms suggest an underlying antioxidant capability.

Cellular Antioxidant Mechanisms

This compound has demonstrated a positive impact on cellular antioxidant defenses. In experimental models, treatment associated with this compound has been linked to a reduction in malondialdehyde (MDA) levels nih.govresearchgate.netdntb.gov.ua. MDA is a biomarker for lipid peroxidation, an indicator of oxidative damage. Concurrently, this compound has been associated with the restoration of catalase levels nih.govresearchgate.netdntb.gov.ua. Catalase is a crucial endogenous antioxidant enzyme that plays a vital role in neutralizing reactive oxygen species (ROS) by converting hydrogen peroxide into water mdpi.com. The observed modulation of these cellular markers indicates that this compound may contribute to cellular protection against oxidative stress.

BiomarkerObserved Effect (this compound or fraction)Reference Snippets
Malondialdehyde (MDA)Decreased level nih.govresearchgate.netdntb.gov.ua
CatalaseRestored to normal values nih.govresearchgate.netdntb.gov.ua

Antiproliferative and Cytotoxic Effects (Non-human Cell Lines)

Investigations into the potential of this compound have also extended to its effects on cell proliferation and viability, particularly in the context of cancer research.

In Vitro Cytotoxicity against Cancer Cell Lines

Direct in vitro cytotoxicity data specifically for isolated this compound against various cancer cell lines was not detailed in the provided search results. While this compound has been identified as a promising compound in molecular docking studies against targets relevant to disease, its direct cytotoxic effects on established cancer cell lines, such as those used in standard MTT or SRB assays, are not explicitly reported in the available snippets nih.govresearchgate.net.

Investigation of Apoptotic or Cell Cycle Arrest Mechanisms

The mechanisms by which this compound might influence cell proliferation, such as inducing apoptosis or cell cycle arrest, were not explicitly detailed in the provided search results. While general mechanisms of cell cycle regulation and apoptosis involving pathways like MAPK, Akt/mTOR, and specific proteins like p53 and cyclins are well-documented nih.govfrontiersin.orgmdpi.commdpi.comnih.gov, direct studies elucidating this compound's specific role in inducing these cellular events were not found in the provided information.

The provided search results indicate that this compound is an iridoid isolated from Plumeria species and exhibits antimicrobial activity against certain pathogenic bacteria and fungi, notably Staphylococcus aureus chemfaces.comchemicalbook.comsigmaaldrich.commedchemexpress.comresearchgate.net. However, the specific research findings required for its antiviral properties against low-pathogenic coronaviruses and its antiparasitic properties against Toxoplasma gondii tachyzoites, as outlined in the request, were not found in the executed searches.

While some general statements suggest that plant iridoids can possess antiviral properties sigmaaldrich.com, and other studies discuss various natural products and compounds with antiviral activity against coronaviruses mdpi.comresearchgate.netmdpi.com or antiparasitic activity against Toxoplasma gondii researchgate.netmdpi.comresearchgate.netunl.ptmdpi.comebsco.com, this compound is not specifically mentioned in relation to these particular activities in the retrieved literature.

Therefore, without specific research findings detailing this compound's effects on low-pathogenic coronaviruses or Toxoplasma gondii tachyzoites, it is not possible to generate the requested article content with the required detail and adherence to the outline.

Structure Activity Relationship Sar Analysis

Correlation of Specific Structural Motifs with Observed Biological Activities

Protoplumericin A is an iridoid, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. The specific structural motifs within the this compound molecule are crucial determinants of its biological activities, including antimicrobial and anti-inflammatory effects. nih.govresearchgate.net

Iridoids as a class are known to possess significant biological activities, which are largely attributed to their core chemical structure. mdpi.commdpi.com The bioactivity of this compound and related compounds is often associated with the presence of an α,β-unsaturated lactone moiety. This reactive group is a key feature that can interact with biological macromolecules, contributing to the compound's effects. The electrophilic nature of the α,β-unsaturated carbonyl system makes it a potential target for nucleophilic attack by amino acid residues within proteins, such as cysteine or lysine, which can lead to the modulation of enzyme or receptor function.

Comparative Analysis of this compound with Related Iridoids and Derivatives

The biological potential of this compound can be further understood through comparative analysis with structurally similar iridoids, such as plumieride (B147324) and plumieride acid, which are often isolated from the same plant sources. nih.govresearchgate.net These compounds share the same iridoid core but differ in specific functional groups, leading to variations in their biological activities.

Plumieride, for instance, is one of the most common iridoids found alongside this compound. nih.gov Both this compound and plumieride have demonstrated antimicrobial actions against various pathogenic bacteria and fungi. nih.govresearchgate.net However, the subtle structural differences between them can lead to different levels of potency. For example, this compound and its related compound, plumieride acid, were identified as major iridoids from Plumeria alba and showed distinct activity against several pathogenic microbes. researchgate.net

In a study evaluating the anti-inflammatory potential of compounds from Plumeria obtusa, both this compound and another derivative, 13-O-coumaroyl plumeride, were identified as promising anti-inflammatory agents. nih.govcu.edu.eg This suggests that while the core iridoid structure is essential, modifications such as the addition of a coumaroyl group can significantly influence the interaction with biological targets. The comparative analysis underscores that even minor structural changes, like the presence or absence of a double bond or the nature of an ester group, can fine-tune the biological activity profile of these iridoids.

CompoundKey Structural Difference from this compoundReported Biological ActivitySource
This compoundReference CompoundAntimicrobial, Anti-inflammatory researchgate.netnih.gov
PlumierideLacks the exocyclic double bond of the lactone ring present in this compound.Antimicrobial, Anti-inflammatory, Antifungal nih.gov
Plumieride AcidThe ester group is hydrolyzed to a carboxylic acid.Antimicrobial researchgate.net
13-O-coumaroyl plumerideContains a coumaroyl group attached at the 13-O position.Anti-inflammatory nih.govnih.gov

Computational Approaches in SAR Elucidation (e.g., Molecular Docking Simulations)

Computational methods, particularly molecular docking, have become invaluable tools for elucidating the structure-activity relationships of natural products like this compound. oncodesign-services.comdovepress.com These in silico techniques simulate the interaction between a small molecule (ligand) and a biological target (receptor), predicting the preferred binding orientation and affinity. mdpi.com This provides insights into the molecular basis of a compound's activity and can rationalize experimentally observed SAR data. mdpi.comnih.gov

Molecular docking studies have been employed to investigate the anti-inflammatory mechanism of this compound. nih.gov In one study, this compound and other compounds identified from a bioactive fraction of Plumeria obtusa were docked against key inflammatory enzyme targets, namely inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E synthase-1. nih.govcu.edu.eg The results highlighted this compound as a promising inhibitor. nih.gov Such simulations can reveal specific interactions, like hydrogen bonds or hydrophobic contacts, between the iridoid and the active site residues of the target protein, explaining its inhibitory potential.

These computational analyses are powerful for several reasons. They allow for the rapid screening of compounds against various targets, helping to prioritize molecules for further experimental testing. uj.ac.zaekb.eg For this compound, docking studies support the hypothesis that its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes. nih.govresearchgate.net The binding energy scores and interaction patterns derived from these simulations offer a quantitative and visual understanding of the SAR, complementing and guiding further research into the compound's therapeutic potential. researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities and Comprehensive Pre-clinical Pharmacological Profiling

While initial studies have pointed towards the antimicrobial potential of plumeria-type iridoids like Protoplumericin A, a comprehensive exploration of its bioactivities is a critical next step. nih.gov Future research should systematically screen this compound against a wide array of therapeutic targets. This includes, but is not limited to, its potential as an anti-inflammatory, antioxidant, and anticancer agent, activities that have been noted in the extracts of Plumeria obtusa, the plant from which it is derived. nih.gov

A thorough pre-clinical pharmacological profile is necessary to understand how the compound behaves in biological systems. altasciences.com This involves a systematic examination of its functional effects using a variety of in vitro and in vivo models. nih.gov Such profiling would assess the compound's effects on major physiological systems, including the central nervous, cardiovascular, and gastrointestinal systems, to identify both therapeutic actions and potential unintended effects. altasciences.comnih.gov This broad functional screening is invaluable for identifying new therapeutic indications and for building a preliminary safety profile. nih.gov The utilization of modern techniques, such as high-throughput screening and gene expression profiling, can accelerate the discovery of novel activities and provide early insights into its mechanism of action. nih.gov

Advanced Biosynthetic Pathway Engineering for Sustainable Production and Yield Optimization

The natural abundance of this compound in plants may be insufficient for large-scale research and potential commercialization. Therefore, establishing a sustainable and high-yield production platform is paramount. Advanced biosynthetic pathway engineering offers a promising solution. frontiersin.org This involves elucidating the complete sequence of enzyme-catalyzed reactions that produce this compound in Plumeria. frontiersin.org

Once the biosynthetic gene cluster is identified, it can be transferred to a heterologous host, such as Nicotiana benthamiana or engineered microbes like Streptomyces or E. coli. frontiersin.orgnih.gov These systems can be optimized through various metabolic engineering strategies to enhance the production of the target compound. nih.gov Techniques like promoter engineering, ribosomal engineering, and balancing metabolic flux can be employed to activate and boost the expression of the necessary biosynthetic genes. nih.govnih.gov The goal is to develop a robust and scalable fermentation process that minimizes environmental impact and ensures a consistent supply of this compound, thereby facilitating further pre-clinical and clinical development. technia.comdevera.ai

Development of Targeted Chemical Synthesis Routes and Diverse Analogue Libraries for Lead Optimization

Concurrent with biosynthetic approaches, the development of a targeted and efficient total chemical synthesis route for this compound is a crucial research direction. A successful synthetic strategy not only provides an alternative source of the compound but also opens the door for medicinal chemistry efforts. nih.gov Chemical synthesis allows for the precise modification of the this compound scaffold, enabling the creation of diverse analogue libraries. nih.gov

These libraries are essential for lead optimization, a process aimed at improving the pharmacological properties of the parent compound. nih.gov By systematically altering different functional groups on the this compound molecule, researchers can investigate structure-activity relationships (SAR). This exploration can lead to the identification of new analogues with enhanced potency, greater selectivity, improved metabolic stability, and better drug-like properties, ultimately increasing the likelihood of developing a successful clinical candidate. nih.govnih.gov

In-depth Mechanistic Studies at the Molecular and Cellular Levels to Define Biological Actions

A fundamental understanding of how this compound exerts its biological effects at the molecular and cellular levels is critical for its rational development as a therapeutic agent. Future in-depth mechanistic studies should aim to identify its specific cellular targets and signaling pathways. For instance, based on the known activities of its source plant extract, investigations could focus on its ability to modulate the expression of genes involved in inflammation, such as those for proinflammatory cytokines, or its impact on microbial growth pathways. nih.gov

Pre-clinical pharmacology studies should incorporate a range of biomarkers to probe the compound's mechanism of action. altasciences.com This can include assessing changes in gene expression, protein levels (e.g., cytokines, growth factors), and enzyme activity in response to treatment with this compound. altasciences.com Defining these mechanisms will not only support its therapeutic rationale but also help in identifying patient populations most likely to benefit and in designing more informative clinical trials.

Exploration of Synergistic Effects with Other Phytochemicals or Conventional Therapeutic Agents

Complex diseases often require multi-targeted therapeutic approaches. nih.gov Investigating the synergistic potential of this compound in combination with other phytochemicals or conventional drugs is a promising strategy to enhance therapeutic efficacy. nih.gov Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nih.gov This can lead to improved outcomes, allow for lower doses of individual components, and potentially overcome drug resistance. mdpi.com

Future research should explore combinations of this compound with, for example, established antibiotics to potentiate their antimicrobial effects or with non-steroidal anti-inflammatory drugs (NSAIDs) to achieve greater anti-inflammatory action. nih.gov Such studies are crucial for developing novel combination therapies that could be more effective and have fewer side effects than current monotherapies. researchgate.net

Development of Advanced Delivery Systems for Enhanced Bioavailability and Targeted Action

Many natural products face challenges related to poor water solubility, low bioavailability, and rapid metabolism, which can limit their therapeutic effectiveness. The development of advanced drug delivery systems is a key translational step to overcome these hurdles. nih.gov Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, or micelles could significantly improve its pharmacokinetic profile. nih.govmdpi.com

These delivery systems can protect the compound from degradation, enhance its solubility, and prolong its circulation time in the body. nih.gov Furthermore, the surface of these nanocarriers can be modified with specific ligands (e.g., antibodies or peptides) to achieve targeted delivery to diseased tissues or cells, thereby maximizing efficacy and minimizing off-target side effects. genesispub.orgadvancedsciencenews.com Engineering such targeted delivery systems will be a critical step in translating the promising in vitro activities of this compound into tangible clinical benefits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.